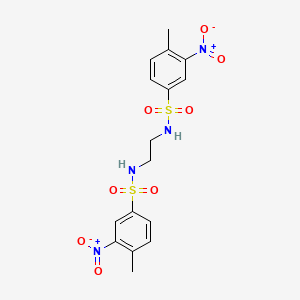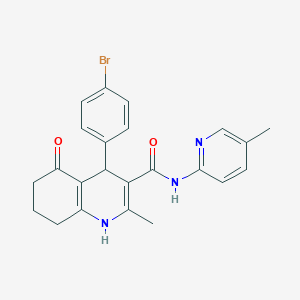![molecular formula C19H16N4O4S B11643891 (7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)
(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z)-7-(4-metoxibencilideno)-3-(4-nitrofenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de tiazolo[3,2-a][1,3,5]triazinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (7Z)-7-(4-metoxibencilideno)-3-(4-nitrofenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona generalmente involucra múltiples pasos. Un método común incluye la condensación de 4-metoxibenzaldehído con 4-nitroanilina para formar una base de Schiff intermedia. Este intermedio luego se somete a ciclización con un derivado de tiazol bajo condiciones específicas para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como el ácido p-toluensulfónico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para mayores rendimientos y pureza, utilizando a menudo reactores automatizados y sistemas de flujo continuo para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
(7Z)-7-(4-metoxibencilideno)-3-(4-nitrofenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse usando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo nitro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Etanol, metanol, diclorometano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro correspondientes, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
(7Z)-7-(4-metoxibencilideno)-3-(4-nitrofenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (7Z)-7-(4-metoxibencilideno)-3-(4-nitrofenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con aplicaciones sintéticas similares.
Arquitecturas puenteadas por disilano: Compuestos con estructuras electrónicas únicas y aplicaciones en optoelectrónica.
Singularidad
(7Z)-7-(4-metoxibencilideno)-3-(4-nitrofenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona destaca por sus características estructurales específicas y su potencial para diversas aplicaciones en varios campos científicos. Su combinación única de grupos funcionales y estructura central proporciona una reactividad y propiedades distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C19H16N4O4S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(7Z)-7-[(4-methoxyphenyl)methylidene]-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16N4O4S/c1-27-16-8-2-13(3-9-16)10-17-18(24)22-12-21(11-20-19(22)28-17)14-4-6-15(7-5-14)23(25)26/h2-10H,11-12H2,1H3/b17-10- |
Clave InChI |
KEEXQTFVWYGYOZ-YVLHZVERSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11643812.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11643825.png)
![3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643831.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11643832.png)
![(6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643846.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11643862.png)
![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)

![Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11643877.png)
![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)

![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)

